2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
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Overview
Description
2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a thiophene ring, and an oxadiazole ring, all connected through a methoxybenzylthio linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of a pyridine derivative through a condensation reaction.
Thioether Formation: The pyridine intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base to form the thioether linkage.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with a thiophene derivative to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the thioether linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s chemical properties make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism by which 2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to its bioactive effects.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Benzylthio)pyridin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- 5-(2-(Methylthio)pyridin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the methoxybenzylthio group in 2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine distinguishes it from similar compounds
Properties
IUPAC Name |
5-[2-[(2-methoxyphenyl)methylsulfanyl]pyridin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-23-15-8-3-2-6-13(15)12-26-19-14(7-4-10-20-19)18-21-17(22-24-18)16-9-5-11-25-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVYFWQURBZBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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